molecular formula C10H14N2O5S B4680676 N-(3-methoxypropyl)-2-nitrobenzenesulfonamide

N-(3-methoxypropyl)-2-nitrobenzenesulfonamide

Cat. No. B4680676
M. Wt: 274.30 g/mol
InChI Key: ZVUMKPOHUKPDGD-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-nitrobenzenesulfonamide, also known as MPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology. MPNB is a sulfonamide derivative that contains a nitro group and a methoxypropyl group, which makes it a unique compound with distinct chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-nitrobenzenesulfonamide involves its ability to inhibit the activity of enzymes, particularly carbonic anhydrase and metalloproteinase. This compound binds to the active site of these enzymes, preventing the substrate from binding and thereby inhibiting their activity. The nitro group in this compound is thought to play a crucial role in its inhibitory activity by forming hydrogen bonds with the active site residues of the enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase and metalloproteinase, which are enzymes that play important roles in various physiological processes. Carbonic anhydrase is involved in the regulation of acid-base balance, while metalloproteinase is involved in tissue remodeling and wound healing. Inhibition of these enzymes by this compound can lead to various biochemical and physiological effects, including altered acid-base balance, impaired tissue remodeling, and delayed wound healing.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-2-nitrobenzenesulfonamide has several advantages as a tool compound for laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. This compound is also highly potent and exhibits selective inhibitory activity against specific enzymes, making it a useful tool for studying enzyme inhibition. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for the study of N-(3-methoxypropyl)-2-nitrobenzenesulfonamide. One potential direction is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another direction is the investigation of the potential use of this compound as a diagnostic agent for diseases such as cancer, where the overexpression of certain enzymes can be used as a biomarker. Finally, the use of this compound as a tool compound for studying the role of sulfonamides in enzyme inhibition and other biochemical processes is an area that warrants further investigation.
Conclusion:
In conclusion, this compound is a unique chemical compound with potential applications in various scientific fields. Its ability to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinase makes it a useful tool for studying enzyme inhibition and other biochemical processes. Further research is needed to fully understand the potential applications of this compound and its derivatives in various fields.

Scientific Research Applications

N-(3-methoxypropyl)-2-nitrobenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and metalloproteinase. This compound has also been investigated for its potential use as an anticancer agent, with studies showing its ability to induce cell death in cancer cells.
In chemical biology, this compound has been used as a tool compound to study the role of sulfonamides in enzyme inhibition. This compound has also been used as a probe to investigate the binding properties of sulfonamide derivatives to carbonic anhydrase.

properties

IUPAC Name

N-(3-methoxypropyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-17-8-4-7-11-18(15,16)10-6-3-2-5-9(10)12(13)14/h2-3,5-6,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUMKPOHUKPDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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